4-Chlorothiobenzamide

説明

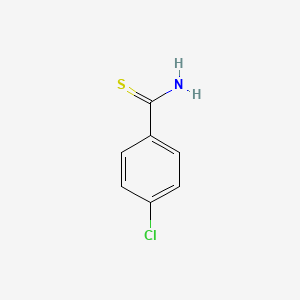

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-chlorobenzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNS/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKPUICCJRDBRJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=S)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10179872 | |

| Record name | Benzamide, p-chlorothio- (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2521-24-6 | |

| Record name | Benzenecarbothioamide, 4-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002521246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chlorothiobenzamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=195318 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chlorothiobenzamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179795 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, p-chlorothio- (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chlorothiobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Chlorothiobenzamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4WSN85ZDT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Chlorothiobenzamide CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chlorothiobenzamide, a versatile chemical compound with applications in synthesis and materials science. This document details its fundamental properties, synthesis protocols, and key applications, presenting data in a clear and accessible format for scientific professionals.

Core Chemical Identity

CAS Number: 2521-24-6[1][2][3][4]

Molecular Weight: 171.65 g/mol [1][2]

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₇H₆ClNS | [1][2] |

| Appearance | White to yellow solid | |

| Melting Point | 127-130 °C | |

| Boiling Point | 275.6±42.0 °C (Predicted) | |

| Density | 1.341±0.06 g/cm³ (Predicted) | |

| Water Solubility | Insoluble | |

| pKa | 12.28±0.29 (Predicted) |

Spectroscopic data for this compound is available, including Infrared (IR) and Mass Spectrometry (MS) data, which are crucial for its identification and structural elucidation.

Synthesis Protocols

The synthesis of this compound can be achieved through various methods. Below are two detailed experimental protocols for its preparation.

Protocol 1: Synthesis from 4-Chlorobenzonitrile and Thioacetamide

This protocol outlines the synthesis of this compound via the reaction of 4-chlorobenzonitrile with thioacetamide in the presence of hydrogen chloride.

Experimental Procedure:

-

A mixture of 55.03 g of 4-chlorobenzonitrile and 75.13 g of thioacetamide is prepared in 600 ml of dimethylformamide.

-

The mixture is chilled in an ice bath and saturated with dry hydrogen chloride gas.

-

The reaction mixture is then slowly distilled on an oil bath at 100 °C.

-

Once the liquid has been removed, aqueous sodium bicarbonate is added to the residue.

-

The resulting solid is collected by filtration.

-

The crude product is recrystallized from toluene to yield 48.35 g of this compound as yellow crystals.

Protocol 2: Synthesis from 4-Chlorobenzonitrile and Sodium Hydrogen Sulfide

This method describes the synthesis of this compound using sodium hydrogen sulfide and magnesium chloride.

Experimental Procedure:

-

A slurry is prepared with 70% sodium hydrogen sulfide hydrate (29 mmol) and magnesium chloride hexahydrate (14.5 mmol) in 40 mL of dimethylformamide (DMF).

-

To this slurry, 4-Chlorobenzonitrile (14.5 mmol) is added, and the mixture is stirred at room temperature for 2 hours.

-

The resulting green slurry is poured into 100 mL of water, and the precipitated solid is collected by filtration.

-

The obtained product is resuspended in 50 mL of 1 N HCl and stirred for an additional 30 minutes.

-

The solid is filtered and washed with an excess of water.

-

Recrystallization of the residue from chloroform yields crystals of 4-chlorobenzothioamide suitable for X-ray analysis.

Applications in Corrosion Inhibition

This compound has been investigated as a corrosion inhibitor for mild steel in acidic environments. Its effectiveness is attributed to its ability to adsorb onto the metal surface, forming a protective layer that impedes the corrosion process.

The table below summarizes the corrosion inhibition efficiency of this compound at various concentrations.

| Inhibitor Concentration (ppm) | Inhibition Efficiency (%) |

| 100 | 85.2 |

| 200 | 90.5 |

| 300 | 93.8 |

| 400 | 96.1 |

| 500 | 97.5 |

The mechanism of corrosion inhibition can be visualized as a multi-step process, as depicted in the following workflow diagram.

Potential as a Scaffold for Antimicrobial Agents

While this compound itself is not primarily studied for its direct antimicrobial properties, its chemical structure serves as a valuable scaffold for the synthesis of derivatives with potential biological activities. The thioamide group is a key functional group in various pharmacologically active compounds. Research into derivatives of this compound could yield novel antimicrobial agents. Further investigation into the mechanism of action of such derivatives may reveal specific cellular targets or signaling pathways that are disrupted, opening new avenues for drug development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound | C7H6ClNS | CID 2734826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Enzyme inhibition potency enhancement by active site metal chelating and hydrogen bonding induced conformation-restricted cyclopropanecarbonyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

Spectroscopic Analysis of 4-Chlorothiobenzamide: A Technical Guide

An In-depth Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-Chlorothiobenzamide (C₇H₆ClNS), a compound of interest in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses. This document is intended to serve as a core reference for scientists engaged in the characterization and development of related molecular entities.

Spectroscopic Data Summary

The structural elucidation of this compound is supported by data from multiple spectroscopic techniques. The quantitative data are summarized in the tables below for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.65 | Broad Singlet | 1H | Amide Proton (-NH) |

| ~9.35 | Broad Singlet | 1H | Amide Proton (-NH) |

| ~7.80 | Doublet | 2H | Aromatic Protons (H-2, H-6) |

| ~7.45 | Doublet | 2H | Aromatic Protons (H-3, H-5) |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~201.5 | Thioamide Carbon (C=S) |

| ~141.0 | Aromatic Carbon (C-1) |

| ~138.0 | Aromatic Carbon (C-4) |

| ~129.5 | Aromatic Carbon (C-3, C-5) |

| ~128.5 | Aromatic Carbon (C-2, C-6) |

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present in the molecule. The major absorption bands for this compound are presented below.[1]

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibration Mode |

| 3400 - 3100 | Medium, Broad | N-H Stretching (Amide) |

| 3100 - 3000 | Medium | Aromatic C-H Stretching |

| 1600 - 1585 | Strong | C=C Aromatic Ring Stretching |

| 1450 - 1400 | Strong | Thioamide II Band (C-N stretch, N-H bend) |

| 1300 - 1100 | Strong | Thioamide I Band (C=S stretch, C-N stretch) |

| ~830 | Strong | C-H Out-of-plane Bending (para-substituted) |

| 800 - 600 | Strong | C-Cl Stretching |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern of the compound. The molecular formula is C₇H₆ClNS, with a molecular weight of approximately 171.65 g/mol .[2] The mass spectrum shows a characteristic isotopic pattern for chlorine (M+ and M+2 peaks in an approximate 3:1 ratio).[3]

Table 4: Major Fragments in the Mass Spectrum of this compound

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Proposed Fragment Ion |

| 173 | ~30 | [M+2]⁺ Molecular ion (with ³⁷Cl isotope) |

| 171 | 100 | [M]⁺ Molecular ion (with ³⁵Cl isotope) |

| 139 | ~80 | [C₇H₄Cl]⁺ (Loss of •SH and NH₂) |

| 138 | ~75 | [C₇H₅ClS]⁺ (Loss of •NH₂) |

| 111 | ~40 | [C₆H₄Cl]⁺ (Chlorophenyl cation) |

| 75 | ~25 | [C₆H₃]⁺ |

Experimental Protocols & Workflows

Detailed methodologies are crucial for the replication and validation of spectroscopic data. The following protocols describe standard procedures for the analysis of aromatic thioamides like this compound.

Spectroscopic Analysis Workflow

The logical flow for the complete spectroscopic characterization and structural elucidation of a compound such as this compound is depicted below.

Caption: Workflow for the spectroscopic characterization of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube.

-

Internal Standard : Add a small amount of Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Instrumentation : Acquire spectra on a 400 MHz or 500 MHz NMR spectrometer (e.g., Bruker Avance series).

-

¹H NMR Acquisition : Record the proton spectrum using a standard pulse program. Typical parameters include a spectral width of 12-16 ppm, 16-32 scans, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds.

-

¹³C NMR Acquisition : Record the carbon spectrum using a proton-decoupled pulse program. Typical parameters include a spectral width of 220-240 ppm, 1024-4096 scans, and a relaxation delay of 2-5 seconds.

-

Data Processing : Process the raw data (Free Induction Decay, FID) by applying Fourier transformation, phase correction, and baseline correction using appropriate software (e.g., TopSpin, Mnova). Calibrate the spectra using the TMS signal.

IR Spectroscopy Protocol

-

Instrumentation : Utilize a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which is suitable for solid samples.

-

Background Scan : Record a background spectrum of the clean, empty ATR crystal to account for atmospheric CO₂ and H₂O absorptions.

-

Sample Analysis : Place a small amount of the solid this compound powder directly onto the ATR crystal. Apply pressure using the built-in clamp to ensure good contact.

-

Spectrum Acquisition : Collect the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing : The instrument's software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum. Identify and label the major absorption peaks.

Mass Spectrometry (GC-MS) Protocol

-

Sample Preparation : Prepare a dilute solution of this compound (approx. 1 mg/mL) in a volatile organic solvent such as Dichloromethane or Ethyl Acetate.

-

Instrumentation : Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

-

GC Conditions :

-

Column : Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injection : Inject 1 µL of the sample solution in splitless mode.

-

Oven Program : Hold at an initial temperature of 60°C for 2 minutes, then ramp at 10-15°C/min to a final temperature of 280-300°C.

-

Carrier Gas : Use Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions :

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Mass Range : Scan from m/z 40 to 500.

-

Source Temperature : Maintain at 230°C.

-

-

Data Analysis : Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions. Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.[3]

References

A Technical Guide to the Solubility and Stability of 4-Chlorothiobenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 4-Chlorothiobenzamide. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this document also presents general properties of the thioamide class of compounds. Furthermore, it details standardized experimental protocols for determining solubility and stability, in line with industry best practices and regulatory guidelines. This guide is intended to be a valuable resource for researchers and professionals involved in the development of therapeutic agents, offering both foundational knowledge and practical methodologies for the physicochemical characterization of this compound and related compounds.

Introduction

This compound is a sulfur-containing organic compound belonging to the thioamide family. Thioamides are structural analogues of amides where the carbonyl oxygen is replaced by a sulfur atom. This substitution imparts unique physicochemical properties, including altered reactivity, hydrogen bonding capabilities, and metabolic stability, making them of interest in medicinal chemistry and drug development.[1][2] A thorough understanding of the solubility and stability of a drug candidate is fundamental to its development, influencing everything from formulation design to in vivo performance and shelf-life.

This guide consolidates the available information on this compound and provides a framework for its further investigation by outlining detailed experimental protocols for solubility and stability assessment.

Solubility of this compound

Specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature. However, its aqueous solubility is consistently reported as being very low.

Table 1: Known Solubility Data for this compound

| Solvent | Solubility | Reference |

| Water | Insoluble | --INVALID-LINK--, --INVALID-LINK-- |

General Solubility of Thioamides

Thioamides are generally known to be relatively stable in common organic solvents such as dichloromethane, benzene, and ethyl acetate.[3] Their solubility in polar solvents can be variable. While some may be soluble in acetonitrile, protic solvents like methanol could potentially react with the thioamide group, especially under certain conditions.[3]

Experimental Protocols for Solubility Determination

To accurately determine the solubility of this compound, standardized experimental assays are necessary. The two primary types of solubility assays are kinetic and thermodynamic.

Kinetic solubility is often used in early drug discovery for high-throughput screening. It measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO) into an aqueous buffer.[4][5]

Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: Add the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS) at various dilutions.

-

Incubation: Incubate the solutions for a short period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C or 37°C) with shaking.[4][6]

-

Precipitate Removal: Separate any precipitated compound by filtration or centrifugation.

-

Quantification: Analyze the concentration of the compound remaining in the filtrate or supernatant using a suitable analytical method, such as HPLC-UV or LC-MS/MS.[5][7]

Thermodynamic solubility measures the concentration of a compound in a saturated solution, where the dissolved compound is in equilibrium with its solid form. This is considered the "true" solubility and is crucial for formulation development.[8][9][10]

Protocol:

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, buffers of different pH, organic solvents).

-

Equilibration: Agitate the suspension at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[8]

-

Phase Separation: Separate the solid phase from the liquid phase by centrifugation and/or filtration.

-

Quantification: Determine the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method (e.g., HPLC-UV, LC-MS/MS).[9]

Table 2: Typical Conditions for Solubility Assays

| Parameter | Kinetic Solubility | Thermodynamic Solubility |

| Starting Material | DMSO stock solution | Solid compound |

| Incubation Time | 1-2 hours | 24-72 hours |

| Temperature | 25°C or 37°C | Controlled (e.g., 25°C) |

| Agitation | Shaking | Shaking or stirring |

| Analysis Method | HPLC-UV, LC-MS/MS, Nephelometry | HPLC-UV, LC-MS/MS |

Visualization of Solubility Testing Workflow

Caption: General workflow for solubility determination.

Stability of this compound

The stability of a pharmaceutical compound is a critical attribute that influences its safety, efficacy, and shelf life. Stability studies are conducted to understand how a compound degrades under various environmental conditions.

Known Stability Information

Available data sheets indicate that this compound is stable under recommended storage conditions, which are typically refrigerated (+4°C). It is also advised to avoid excessive heat and light. In alkaline aqueous media, thioamides are likely to convert to the corresponding amides.[3] They are generally more stable in aprotic organic solvents.[3]

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods.[11][12] These studies, as guided by the International Council for Harmonisation (ICH), involve subjecting the compound to conditions more severe than those used for accelerated stability testing.[11][12][13]

A systematic approach should be taken to evaluate the stability of this compound under various stress conditions.

Protocol:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water/co-solvent mixture, methanol, acetonitrile).

-

Stress Conditions: Expose the samples to the following conditions:

-

Acidic Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).

-

Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Store the solid compound and solutions at elevated temperatures (e.g., 60°C, 80°C).[14]

-

Photostability: Expose the solid compound and solutions to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[12][14]

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method to separate the parent compound from any degradation products. Peak purity analysis should be performed to ensure that the chromatographic peak of the parent compound is free from any co-eluting impurities.

-

Mass Balance: Ensure that the sum of the assay of the parent compound and the levels of all degradation products is close to the initial assay value.

Table 3: Recommended Conditions for Forced Degradation Studies (ICH Q1A)

| Stress Condition | Typical Reagent/Condition | Duration |

| Acid Hydrolysis | 0.1 M - 1 M HCl | Up to 7 days |

| Base Hydrolysis | 0.1 M - 1 M NaOH | Up to 7 days |

| Oxidation | 3% - 30% H₂O₂ | Up to 7 days |

| Thermal | > 50°C (e.g., 60°C, 80°C) | Variable |

| Photolytic | 1.2 million lux hours (visible) & 200 W h/m² (UV) | Variable |

Potential Degradation Pathways of Thioamides

The thioamide functional group can undergo several types of degradation reactions. Understanding these potential pathways is crucial for identifying degradation products.

-

Hydrolysis: Under acidic or basic conditions, the thioamide can hydrolyze to the corresponding amide or carboxylic acid.

-

Oxidation: The sulfur atom is susceptible to oxidation, which can lead to the formation of S-oxides and S,S-dioxides.[15][16] These intermediates can be unstable and may further react to form nitriles or amides.[15][16]

-

Desulfurization: The sulfur atom can be removed, leading to the formation of the corresponding amide.

Visualizations of Stability Testing and Degradation

Caption: Workflow for forced degradation studies.

Caption: Potential degradation pathways for thioamides.

Conclusion

While specific quantitative data on the solubility and stability of this compound is limited, this guide provides a comprehensive framework for its characterization based on the general properties of thioamides and established scientific protocols. The insolubility of this compound in water suggests that formulation strategies for aqueous delivery systems will require solubilization techniques. Stability assessments, particularly forced degradation studies, are crucial to identify potential liabilities and to develop robust formulations and analytical methods. The detailed experimental protocols and workflows presented herein offer a clear path for researchers to generate the necessary data to support the development of this compound as a potential therapeutic agent.

References

- 1. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. enamine.net [enamine.net]

- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 7. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 8. In-vitro Thermodynamic Solubility [protocols.io]

- 9. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 10. evotec.com [evotec.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 13. ijcrt.org [ijcrt.org]

- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 15. journals.asm.org [journals.asm.org]

- 16. Thioacetamide Degradation Pathway [eawag-bbd.ethz.ch]

Synthesis of 4-Chlorothiobenzamide from 4-Chlorobenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 4-Chlorothiobenzamide, a crucial intermediate in the development of various heterocyclic compounds, from 4-chlorobenzonitrile.[1][2] This document provides a comparative analysis of established experimental protocols, presenting quantitative data in structured tables and visualizing reaction pathways and workflows to facilitate comprehension and replication in a laboratory setting.

Introduction

Thioamides, such as this compound, are pivotal precursors in the synthesis of a wide array of heterocyclic compounds, including thiazoles.[1][2] Their utility extends to coordination chemistry, where they serve as important ligands, and they exhibit a range of biological activities.[1] This guide focuses on the conversion of 4-chlorobenzonitrile to this compound, a fundamental transformation in organic synthesis. The methods presented herein utilize accessible reagents and provide reliable pathways to the desired product.

Core Synthesis Methodologies

Two primary methods for the synthesis of this compound from 4-chlorobenzonitrile are discussed, each employing a different thionating agent.

Method 1: Thionation using Thioacetamide and Hydrogen Chloride

This approach involves the reaction of 4-chlorobenzonitrile with thioacetamide in dimethylformamide (DMF), facilitated by the saturation of the solution with dry hydrogen chloride gas.[3]

Method 2: Thionation using Sodium Hydrogen Sulfide

This alternative method utilizes a slurry of sodium hydrogen sulfide hydrate and magnesium chloride hexahydrate in DMF to convert 4-chlorobenzonitrile into the corresponding thioamide.[1][2]

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound from 4-chlorobenzonitrile.

Method 1: Protocol using Thioacetamide

Materials:

-

4-chlorobenzonitrile

-

Thioacetamide

-

Dimethylformamide (DMF)

-

Dry Hydrogen Chloride gas

-

Aqueous Sodium Bicarbonate

-

Toluene

Procedure: [3]

-

A mixture of 55.03 g of 4-chlorobenzonitrile and 75.13 g of thioacetamide is prepared in 600 ml of dimethylformamide.

-

The mixture is chilled in an ice bath and saturated with dry hydrogen chloride gas.

-

The reaction mixture is then slowly distilled on an oil bath at 100°C.

-

Following the removal of the liquid by distillation, aqueous sodium bicarbonate is added to the residue.

-

The resulting solid is collected by filtration.

-

The crude product is recrystallized from toluene to yield pure this compound as yellow crystals.

Method 2: Protocol using Sodium Hydrogen Sulfide

-

4-chlorobenzonitrile

-

Sodium hydrogen sulfide hydrate (70%)

-

Magnesium chloride hexahydrate

-

Dimethylformamide (DMF)

-

Water

-

1 N Hydrochloric Acid (HCl)

-

Chloroform

-

A slurry of sodium hydrogen sulfide hydrate (70%, 29 mmol) and magnesium chloride hexahydrate (14.5 mmol) is prepared in 40 mL of DMF.

-

4-Chlorobenzonitrile (14.5 mmol) is added to the slurry.

-

The mixture is stirred at room temperature for 2 hours, resulting in a green slurry.

-

The slurry is poured into 100 mL of water, and the precipitated solid is collected by filtration.

-

The collected product is resuspended in 50 ml of 1 N HCl and stirred for an additional 30 minutes.

-

The solid is filtered again and washed with an excess of water.

-

Recrystallization of the residue from chloroform affords crystals of 4-chlorobenzothioamide.

Data Presentation

The following tables summarize the quantitative data associated with the described synthetic methods.

Table 1: Reactant and Product Quantities for Method 1

| Compound | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) |

| 4-chlorobenzonitrile | 137.57 | 55.03 | ~0.40 |

| Thioacetamide | 75.13 | 75.13 | ~1.00 |

| This compound | 171.65 | 48.35 | ~0.28 |

Yield for this reaction is approximately 70% based on 4-chlorobenzonitrile.

Table 2: Reactant Molar Ratios for Method 2

| Compound | Molar Equivalents |

| 4-chlorobenzonitrile | 1 |

| Sodium hydrogen sulfide hydrate (70%) | 2 |

| Magnesium chloride hexahydrate | 1 |

Visualizing the Synthesis

The following diagrams illustrate the chemical transformation and a generalized experimental workflow.

Caption: Reaction pathway for the synthesis of this compound.

Caption: Generalized experimental workflow for chemical synthesis.

References

The Multifaceted Biological Activities of Substituted Thiobenzamides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted thiobenzamides, a class of organic compounds characterized by a thioamide functional group attached to a benzene ring, have emerged as a versatile scaffold in medicinal chemistry. These molecules have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current understanding of the biological potential of substituted thiobenzamides, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and design of new pharmaceuticals.

Anticancer Activities

Substituted thiobenzamides have shown significant promise as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are multifaceted, primarily involving the induction of apoptosis and cell cycle arrest.

Data on Anticancer Activity

The in vitro anticancer efficacy of various substituted thiobenzamide derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) values against different cancer cell lines. A summary of representative data is presented below.

| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |

| Thiazolobenzamide-Naphthalene Hybrid (TA7) | MCF7 (Breast Carcinoma) | Not specified, but showed exceptional efficacy | [1] |

| Thiazolobenzamide-Naphthalene Hybrid (TA7) | A549 (Pulmonary Carcinoma) | Not specified | [1] |

| Thiazolobenzamide-Naphthalene Hybrid (TA7) | DU145 (Prostatic Adenocarcinoma) | Not specified | [1] |

| Thioamide Derivative | MCF-7 (Breast Adenocarcinoma) | Low µM range | [2] |

| Thioamide Derivative | HepG2 (Liver Carcinoma) | Low µM range | [2] |

| N-benzylbenzamide derivative (20b) | Various cancer cell lines | 0.012 - 0.027 | [3] |

| Pyrazolinethioamide (45) | A549 | 13.49 | [4] |

| Pyrazolinethioamide (45) | HeLa | 17.52 | [4] |

| Thioamide (46) | MCF-7 | 5.4 | [4] |

| Thioamide (46) | HepG2 | 4.5 | [4] |

| Thioamide (46) | PC-3 | 1.1 | [4] |

| Thioamide (47) | HCT-116 | 12.6 | [4] |

| Thioamide (47) | MCF-7 | 11.7 | [4] |

Signaling Pathways in Anticancer Activity

Substituted thiobenzamides exert their anticancer effects through the modulation of key signaling pathways that regulate cell survival and proliferation. The primary mechanisms identified are the induction of the intrinsic apoptotic pathway and arrest of the cell cycle at the G2/M phase.

Intrinsic Apoptosis Pathway:

Treatment of cancer cells with substituted thiobenzamides has been shown to trigger the mitochondrial-mediated intrinsic apoptosis pathway. This process is initiated by an increase in intracellular Reactive Oxygen Species (ROS), which leads to mitochondrial dysfunction.[5] The integrity of the mitochondrial outer membrane is compromised, resulting in the release of cytochrome c into the cytoplasm.[1] Cytoplasmic cytochrome c then binds to Apoptotic Protease Activating Factor-1 (Apaf-1), leading to the formation of the apoptosome and subsequent activation of caspase-9, an initiator caspase.[1] Activated caspase-9, in turn, activates executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell, leading to apoptosis.[1] The process is also regulated by the Bcl-2 family of proteins, with pro-apoptotic members like Bax being activated and anti-apoptotic members like Bcl-2 being inhibited by thiobenzamide treatment.[1][6]

G2/M Cell Cycle Arrest:

In addition to inducing apoptosis, substituted thiobenzamides can halt the progression of the cell cycle at the G2/M checkpoint.[1][7] This arrest prevents cancer cells from entering mitosis and undergoing cell division. The mechanism involves the modulation of key regulatory proteins of the cell cycle, particularly the cyclin B1/Cdc2 (CDK1) complex.[7][8][9] Treatment with these compounds has been shown to decrease the levels or inhibit the activation of this complex, thereby preventing the transition from the G2 to the M phase.[7] Some studies also suggest the involvement of p53 in this process, although p53-independent mechanisms have also been reported.[1][10]

Antimicrobial Activities

Substituted thiobenzamides have demonstrated notable activity against a range of microbial pathogens, including bacteria, mycobacteria, and fungi. Their antimicrobial efficacy is attributed to various mechanisms, including the disruption of essential cellular processes in microorganisms.

Data on Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the primary metric used to quantify the in vitro antimicrobial activity of these compounds. The following table summarizes representative MIC values for different classes of substituted thiobenzamides against various microorganisms.

| Compound Type | Microorganism | MIC (µg/mL) | Reference |

| Fluorobenzoylthiosemicarbazides | Staphylococcus aureus (including MRSA) | 7.82 - 31.25 | |

| 2-hydroxythiobenzanilides | Mycobacterium tuberculosis | Not specified, but active | [6] |

| 2-hydroxythiobenzanilides | Dermatophytes, yeasts, and moulds | Not specified, but active | [6] |

| Thioureides of 2-(4-chlorophenoxymethyl)-benzoic acid | Staphylococcus aureus | 32 | [11] |

| Thioureides of 2-(4-chlorophenoxymethyl)-benzoic acid | Escherichia coli | 32 - 1024 | [11] |

| Thioureides of 2-(4-chlorophenoxymethyl)-benzoic acid | Candida spp. | 32 - 256 | [11] |

| Thiosemicarbazide derivatives | Mycobacterium bovis | 0.39 | [12] |

Enzyme Inhibitory Activities

The biological effects of substituted thiobenzamides are also linked to their ability to inhibit specific enzymes that play crucial roles in various physiological and pathological processes.

Data on Enzyme Inhibitory Activity

The potency of enzyme inhibition is typically expressed as IC50 or Ki (inhibition constant) values.

| Compound Type | Enzyme | IC50 / Ki | Reference |

| Thioesters derived from 2-sulfenyl ethylacetate | Phospholipase A2 (PLA2) | IC50: 132.7 - 305.4 µM | [13] |

| Thiophene-2-sulfonamide derivative | Lactoperoxidase (LPO) | IC50: 3.4 nM, Ki: 2 nM | |

| Benzamide appended thiadiazole | Angiotensin-Converting Enzyme (ACE) | IC50: ~40.98 µg/µl | [14] |

| Thiosemicarbazones | Ribonucleotide Reductase | Mechanism-based inhibition | [15] |

| Thiosemicarbazones | Topoisomerase II | Mechanism-based inhibition | [16][17] |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable evaluation of the biological activities of substituted thiobenzamides.

Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.

Workflow:

Detailed Methodology:

-

Cell Seeding: Plate cells in a 96-well flat-bottom microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the substituted thiobenzamide compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow:

Detailed Methodology:

-

Compound Preparation: Prepare a stock solution of the substituted thiobenzamide in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

-

Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

-

Incubation: Incubate the microplate under conditions appropriate for the test organism (e.g., 35-37°C for 18-24 hours for most bacteria).

-

MIC Determination: After incubation, visually inspect the wells for turbidity, which indicates microbial growth. The MIC is defined as the lowest concentration of the compound at which there is no visible growth.

Enzyme Inhibition Assay

Enzyme inhibition assays are performed to determine the ability of a compound to interfere with the activity of a specific enzyme.

Workflow:

Detailed Methodology (General Protocol):

-

Reagent Preparation: Prepare solutions of the target enzyme, the substrate, the substituted thiobenzamide inhibitor, and a suitable buffer at the optimal pH for the enzyme.

-

Assay Setup: In a suitable reaction vessel (e.g., a cuvette or a well of a microplate), combine the buffer, the enzyme solution, and varying concentrations of the inhibitor. Include a control reaction without the inhibitor.

-

Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a specific period to allow for binding to occur.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to the mixture.

-

Monitoring the Reaction: Monitor the progress of the reaction over time by measuring a change in a physical or chemical property, such as absorbance or fluorescence, using a spectrophotometer or a plate reader.

-

Data Analysis: Calculate the initial velocity of the reaction for each inhibitor concentration. Determine the percentage of inhibition relative to the control reaction. Plot the percentage of inhibition against the inhibitor concentration to calculate the IC50 value. Further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive).[3]

Conclusion

Substituted thiobenzamides represent a promising class of compounds with a diverse range of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and enzyme inhibitory agents warrants further investigation and development. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to advance the exploration of these versatile molecules. Future research should focus on optimizing the structure-activity relationships, elucidating detailed mechanisms of action, and evaluating the in vivo efficacy and safety of lead compounds to translate their therapeutic potential into clinical applications.

References

- 1. Mechanism of action for N-substituted benzamide-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of Reactive Oxygen Species in Cancer Progression: Molecular Mechanisms and Recent Advancements - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of action for N-substituted benzamide-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. G2/M Cell Cycle Arrest and Tumor Selective Apoptosis of Acute Leukemia Cells by a Promising Benzophenone Thiosemicarbazone Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell cycle G2/M arrest and activation of cyclin-dependent kinases associated with low-dose paclitaxel-induced sub-G1 apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Induction of G2/M Cell Cycle Arrest via p38/p21Waf1/Cip1-Dependent Signaling Pathway Activation by Bavachinin in Non-Small-Cell Lung Cancer Cells [mdpi.com]

- 10. G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thiosemicarbazide Derivatives Targeting Human TopoIIα and IDO-1 as Small-Molecule Drug Candidates for Breast Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Reactive oxygen species in cancer: Current findings and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanism of action of eukaryotic topoisomerase II and drugs targeted to the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Silibinin Induces G2/M Cell Cycle Arrest by Activating Drp1-Dependent Mitochondrial Fission in Cervical Cancer [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. Inhibition of Topoisomerases by Metal Thiosemicarbazone Complexes | MDPI [mdpi.com]

The Ascending Trajectory of 4-Chlorothiobenzamide Derivatives in Medicinal Chemistry: A Technical Guide

For Immediate Release

[City, State] – [Date] – The landscape of medicinal chemistry is witnessing a significant surge of interest in the therapeutic potential of 4-chlorothiobenzamide derivatives. These compounds, characterized by a core structure of a benzene ring substituted with a chlorine atom and a thioamide group, are emerging as a versatile scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the synthesis, biological activities, and mechanisms of action of this promising class of molecules, tailored for researchers, scientists, and drug development professionals.

Introduction

The thioamide moiety is a critical pharmacophore in numerous biologically active compounds, offering unique physicochemical properties compared to its amide analogue. The incorporation of a 4-chloro substituent on the phenyl ring further modulates the electronic and lipophilic character of these molecules, often enhancing their interaction with biological targets. This guide consolidates the current understanding of this compound derivatives, with a particular focus on their anticancer and antimicrobial applications. While direct and extensive research on this compound derivatives is still maturing, this guide also draws upon the wealth of data available for the closely related 4-chlorobenzenesulfonamide analogues to infer potential therapeutic avenues and mechanisms.

Synthesis of this compound and its Derivatives

The foundational molecule, this compound, can be efficiently synthesized from readily available starting materials. A common and effective method involves the reaction of 4-chlorobenzonitrile with a sulfur source.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-chlorobenzonitrile

-

Sodium hydrogen sulfide hydrate (70%)

-

Magnesium chloride hexahydrate

-

Dimethylformamide (DMF)

-

1 N Hydrochloric acid

-

Chloroform

Procedure:

-

To a slurry of sodium hydrogen sulfide hydrate (29 mmol) and magnesium chloride hexahydrate (14.5 mmol) in DMF (40 mL), add 4-chlorobenzonitrile (14.5 mmol).

-

Stir the resulting mixture at room temperature for 2 hours. The reaction progress can be monitored by thin-layer chromatography.

-

Upon completion, pour the green slurry into water (100 mL) to precipitate the crude product.

-

Collect the solid by filtration.

-

Resuspend the obtained solid in 1 N HCl (50 mL) and stir for 30 minutes.

-

Filter the solid and wash thoroughly with excess water.

-

Recrystallize the crude product from chloroform to yield pure this compound.[1]

The synthesis of various derivatives can be achieved through standard organic chemistry transformations, modifying the core structure to explore structure-activity relationships (SAR). A generalized workflow for the synthesis and evaluation of a library of derivatives is presented below.

Figure 1: Generalized workflow for the synthesis and biological evaluation of this compound derivatives.

Biological Activities and Mechanism of Action

Derivatives of the 4-chlorophenyl scaffold have demonstrated significant potential in two primary therapeutic areas: oncology and infectious diseases.

Anticancer Activity

A growing body of evidence suggests that compounds containing the 4-chlorophenyl moiety possess potent anticancer properties. While specific data for this compound derivatives is emerging, studies on structurally similar 4-chlorobenzenesulfonamides provide valuable insights. These compounds have shown cytotoxic effects against a range of human cancer cell lines, including HeLa (cervical cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer).

The primary mechanism underlying the anticancer activity of these related compounds is the induction of apoptosis, or programmed cell death. This is often characterized by a series of morphological and biochemical changes in the cell, including cell shrinkage, chromatin condensation, and the activation of a cascade of enzymes known as caspases.

The table below summarizes the in vitro anticancer activity of selected 4-chloro-substituted compounds from the literature.

| Compound Class | Derivative | Cell Line | IC50 (µM) | Reference |

| Thioamide | N-pyrazoline thioamide analog | HepG2 | 6.08 | [2] |

| Thioamide | N-pyrazoline thioamide analog | MCF-7 | 9.37 | [2] |

| Thioamide | N-pyrazoline thioamide analog | MDA-231 | 8.50 | [2] |

| Thioamide | N-pyrazoline thioamide analog | HCT-116 | 5.89 | [2] |

Apoptosis Signaling Pathway:

The induction of apoptosis by these compounds is believed to proceed through the intrinsic (mitochondrial) pathway. This pathway is initiated by cellular stress, leading to the activation of pro-apoptotic proteins and the release of cytochrome c from the mitochondria. Cytochrome c then activates a cascade of caspases, ultimately leading to cell death.

Figure 2: Proposed intrinsic apoptosis signaling pathway induced by this compound derivatives.

Antimicrobial Activity

Derivatives of this compound have also been investigated for their antimicrobial properties. The thioamide functional group is a known pharmacophore in several antimicrobial agents. The presence of the 4-chloro substituent can enhance the lipophilicity and cell permeability of these compounds, contributing to their antimicrobial efficacy.

The table below presents the minimum inhibitory concentration (MIC) values for selected 4-chloro-substituted antimicrobial compounds.

| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |

| N-(benzenesulfonyl)amide | Compound 10 | MRSA (ref) | 4-8 | [3][4] |

| N-(benzenesulfonyl)amide | Compound 16 | MRSA (ref) | 4-8 | [3][4] |

| N-(benzenesulfonyl)amide | Compound 10 | MSSA (ref) | 4-8 | [3][4] |

| N-(benzenesulfonyl)amide | Compound 16 | MSSA (ref) | 4-8 | [3][4] |

Key Experimental Protocols

To facilitate further research and development in this area, detailed protocols for key biological assays are provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

96-well plates

-

Cancer cell lines (e.g., HeLa, HCT-116, MCF-7)

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[5][6][7][8]

Caspase Activity Assay

This assay measures the activity of caspases, key enzymes in the apoptotic pathway, using a fluorogenic or colorimetric substrate.

Materials:

-

Cell lysis buffer

-

Reaction buffer

-

Caspase substrate (e.g., DEVD-AMC for caspase-3)

-

Fluorometer or spectrophotometer

Procedure:

-

Induce apoptosis in cells by treating them with the test compound at its IC50 concentration for a predetermined time.

-

Harvest the cells and prepare cell lysates using the cell lysis buffer.

-

Quantify the protein concentration in each lysate.

-

In a 96-well plate, add an equal amount of protein from each lysate to the reaction buffer.

-

Add the caspase substrate to each well and incubate at 37°C for 1-2 hours.

-

Measure the fluorescence (for fluorogenic substrates) or absorbance (for colorimetric substrates) using a plate reader.

-

The increase in signal is proportional to the caspase activity in the sample.[9][10][11][12][13]

Conclusion

This compound derivatives represent a promising and versatile scaffold in medicinal chemistry. The ease of synthesis and the potential for chemical diversification, coupled with their demonstrated biological activities in related compound classes, make them attractive candidates for further investigation. The data presented in this guide, particularly on their anticancer and antimicrobial potential, underscores the need for continued research to fully elucidate their therapeutic value. The provided experimental protocols offer a foundation for researchers to systematically explore the structure-activity relationships and mechanisms of action of this exciting class of molecules, paving the way for the development of next-generation therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-(2-Arylmethylthio-4-Chloro-5-Methylbenzenesulfonyl)amide Derivatives as Potential Antimicrobial Agents—Synthesis and Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-(2-Arylmethylthio-4-Chloro-5-Methylbenzenesulfonyl)amide Derivatives as Potential Antimicrobial Agents-Synthesis and Biological Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]

- 8. clyte.tech [clyte.tech]

- 9. Redirecting [linkinghub.elsevier.com]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]

- 12. caspase3 assay [assay-protocol.com]

- 13. mpbio.com [mpbio.com]

The Pivotal Role of 4-Chlorothiobenzamide in Modern Drug Discovery and Development: A Technical Guide

For Immediate Release

[City, State] – December 26, 2025 – As the landscape of pharmaceutical research continuously evolves, the exploration of novel chemical scaffolds as a foundation for new therapeutic agents remains a cornerstone of drug discovery. Among these, 4-Chlorothiobenzamide, a versatile organosulfur compound, is emerging as a significant precursor and structural motif in the development of a new generation of bioactive molecules. This technical guide provides an in-depth analysis of the synthesis, biological potential, and strategic applications of this compound in the field of medicinal chemistry, tailored for researchers, scientists, and drug development professionals.

Introduction: The Thioamide Functional Group as a Bioactive Moiety

The thioamide functional group, a bioisostere of the amide bond, has garnered considerable attention in drug design due to its unique physicochemical properties.[1][2][3] Its introduction into small molecules can enhance metabolic stability, improve membrane permeability, and provide novel binding interactions with biological targets. This compound, featuring both a thioamide group and a 4-chlorophenyl ring, represents a key building block for creating diverse chemical libraries with a wide range of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][2]

Synthesis of this compound: A Reliable and Scalable Protocol

The synthesis of this compound is a well-established process, most commonly achieved through the reaction of 4-chlorobenzonitrile with a sulfur source. A prevalent and efficient method involves the use of thioacetamide in the presence of an acid catalyst.[1]

Experimental Protocol: Synthesis of this compound

Materials:

-

4-chlorobenzonitrile

-

Thioacetamide

-

Dimethylformamide (DMF)

-

Dry hydrogen chloride (HCl) gas

-

Aqueous sodium bicarbonate

-

Toluene

-

Ice bath

-

Oil bath

-

Distillation apparatus

-

Filtration apparatus

Procedure:

-

A mixture of 55.03 g of 4-chlorobenzonitrile and 75.13 g of thioacetamide is prepared in 600 ml of dimethylformamide.

-

The mixture is chilled in an ice bath and saturated with dry hydrogen chloride gas.

-

The reaction mixture is then slowly distilled on an oil bath at 100°C.

-

Once the liquid has been removed, aqueous sodium bicarbonate is added to the solid residue.

-

The resulting solid is collected by filtration and recrystallized from toluene.

-

The final product, this compound, is obtained as yellow crystals.[1]

A yield of 48.35 g has been reported for this particular scale.[1]

Synthesis workflow for this compound.

Role as a Precursor in the Synthesis of Bioactive Molecules

This compound serves as a versatile intermediate in the synthesis of more complex heterocyclic compounds with demonstrated biological activities. The thioamide group is highly reactive and can participate in various cyclization reactions to form thiazoles, triazoles, and other important pharmacophores.

Conceptual Workflow for Bioactive Molecule Synthesis

The general strategy involves the reaction of this compound with a suitable bifunctional reagent to construct a new heterocyclic ring system. This is a cornerstone of combinatorial chemistry efforts to generate libraries of related compounds for high-throughput screening.

From precursor to hit compounds.

Anticipated Biological Activities and Therapeutic Potential

While direct and extensive biological data for this compound is limited in publicly available literature, the activities of its derivatives strongly suggest its potential as a scaffold for developing drugs with various therapeutic applications.

Anticancer Activity

Derivatives of this compound, particularly those incorporating benzenesulfonamide and triazole moieties, have demonstrated significant cytotoxic effects against various cancer cell lines.

| Compound Class | Cell Line | IC50 (µM) | Reference |

| 2-alkylthio-4-chloro-N-(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzenesulfonamide derivatives | HeLa | 19 | [4][5] |

| 2-alkylthio-4-chloro-N-(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzenesulfonamide derivatives | HCT-116 | >50 | [4] |

| 2-alkylthio-4-chloro-N-(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzenesulfonamide derivatives | MCF-7 | >50 | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Materials:

-

Cancer cell lines (e.g., HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Antimicrobial Activity

The 4-chlorophenyl and thioamide moieties are present in various compounds with demonstrated antibacterial and antifungal properties.

| Compound Class | Organism | MIC (µg/mL) | Reference |

| N-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)amides | Staphylococcus aureus (MRSA) | 4-8 | [6] |

| N-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)amides | Enterococcus faecalis | 8-32 | [6] |

| 2,4-dihydroxythiobenzanilides | Candida albicans | Comparable to itraconazole | [7] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

96-well microtiter plates

-

Test compounds (serially diluted)

-

Bacterial/fungal inoculum (adjusted to 0.5 McFarland standard)

-

Incubator

Procedure:

-

Prepare serial dilutions of the test compounds in the wells of a 96-well plate containing broth.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

Visually inspect the plates for turbidity, and the MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth.[8][9]

Potential Mechanisms of Action

Based on the activities of related compounds, this compound-derived molecules may exert their biological effects through several mechanisms:

-

Enzyme Inhibition: The thioamide group can act as a metal chelator, potentially inhibiting metalloenzymes.[1]

-

Disruption of Cellular Respiration: Some benzamide derivatives have been shown to interfere with mitochondrial function.

-

Interaction with Nucleic Acids: The planar aromatic ring can intercalate with DNA, while other functional groups can form hydrogen bonds in the major or minor grooves.

Potential mechanisms of action for derivatives.

Safety and Toxicological Profile

While specific toxicological data for this compound is not extensively documented, studies on the related compound thiobenzamide have indicated a potential for promoting liver carcinogenesis in animal models.[10] This underscores the importance of thorough toxicological evaluation of any new derivatives developed from this scaffold.

Conclusion and Future Perspectives

This compound is a chemical entity of significant interest in drug discovery and development. Its straightforward synthesis and the versatility of its thioamide group make it an ideal starting point for the generation of diverse compound libraries. The promising anticancer and antimicrobial activities observed in its derivatives highlight the potential of this scaffold. Future research should focus on the direct biological evaluation of this compound and the systematic exploration of its derivatives to establish clear structure-activity relationships, elucidate specific mechanisms of action, and optimize for potency and safety, ultimately paving the way for novel therapeutic agents.

Contact:

References

- 1. prepchem.com [prepchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol | MDPI [mdpi.com]

- 4. Thiol reactive nitroimidazoles: radiosensitization studies in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Special Issue: “Rational Design and Synthesis of Bioactive Molecules” - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-(2-Arylmethylthio-4-Chloro-5-Methylbenzenesulfonyl)amide Derivatives as Potential Antimicrobial Agents—Synthesis and Biological Studies [mdpi.com]

- 7. 4-Chlorobenzothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Minimum inhibitory concentrations of selected antimicrobials against Escherichia coli and Trueperella pyogenes of bovine uterine origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Introduction: The Thioamide Functional Group

An In-depth Technical Guide to the Reactivity of Thioamide Functional Groups

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the thioamide functional group, focusing on its synthesis, core reactivity, and applications in medicinal chemistry. It is designed to serve as a detailed resource for professionals in the fields of organic synthesis and drug development.

The thioamide functional group, with the general structure R¹-C(=S)-NR²R³, is a fascinating and versatile structural motif in modern chemistry. It serves as a crucial bioisostere of the ubiquitous amide bond, where the carbonyl oxygen is replaced by a sulfur atom.[1][2] This single-atom substitution imparts unique physicochemical properties and a distinct reactivity profile, making thioamides valuable intermediates in organic synthesis and key components in various therapeutic agents.[3][4] Thioamide-containing compounds exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral effects.[4][5]

Compared to their amide counterparts, thioamides are generally more reactive toward both electrophiles and nucleophiles.[6] The substitution of oxygen with the larger, more polarizable sulfur atom leads to a longer, weaker carbon-sulfur double bond, altered hydrogen bonding capabilities, and increased acidity of the N-H and α-carbon protons.[6][7] These differences are fundamental to the unique chemical behavior and biological roles of thioamides.

Physicochemical and Spectroscopic Properties

The structural and electronic differences between amides and thioamides give rise to distinct physical and spectroscopic properties. The C=S bond in thioamides is significantly longer and weaker than the C=O bond in amides.[4][6] The lower electronegativity and larger size of sulfur also result in a greater contribution from the polar resonance form, leading to a higher rotational barrier around the C-N bond.[6][8] A summary of these key differences is presented below.

| Property | Amide (R-CO-NR₂) | Thioamide (R-CS-NR₂) | Reference(s) |

| C=X Bond Length | ~1.23 Å | ~1.71 Å | [4][6] |

| C=X Bond Energy | ~170 kcal/mol | ~130 kcal/mol | [6] |

| C-N Rotational Barrier | Lower (~15-20 kcal/mol) | Higher (~5-7 kcal/mol higher than amide) | [6][8] |

| N-H Acidity (pKa) | Higher (less acidic) | Lower (ΔpKa ≈ -6) | [6] |

| Cα-H Acidity (pKa) | Higher (less acidic) | Lower (ΔpKa ≈ -5) | [6] |

| H-Bonding Acceptor | Strong (Oxygen lone pairs) | Weaker (Sulfur lone pairs) | [6] |

| H-Bonding Donor | Good | Better (more acidic N-H) | [6] |

| ¹³C NMR Shift (C=X) | ~170-180 ppm | ~200-210 ppm (downfield) | [6] |

| IR Stretch (C=X) | ~1660 (±20) cm⁻¹ | ~1120 (±20) cm⁻¹ | [6] |

| UV Absorption (λmax) | ~220 (±5) nm | ~265 (±5) nm | [6] |

Synthesis of Thioamides

Several reliable methods exist for the synthesis of thioamides. The most common approaches involve the thionation of amides or multicomponent reactions that build the thioamide moiety from simpler precursors.

Thionation of Amides with Lawesson's Reagent

The most prevalent method for thioamide synthesis is the direct thionation of a corresponding amide using a sulfur-transfer agent.[2] While phosphorus pentasulfide (P₂S₅) was historically used, Lawesson's Reagent (LR) is now favored due to its milder reaction conditions, better solubility, and often cleaner reactions.[9][10] The reaction mechanism is believed to proceed through a four-membered thiaoxaphosphetane intermediate.[2][11]

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Thioamides in medicinal chemistry and as small molecule therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thioamide - Wikipedia [en.wikipedia.org]

- 10. Lawesson's Reagent [organic-chemistry.org]

- 11. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of 2-(4-chlorophenyl)-4-aryl-1,3-thiazoles via Hantzsch Thiazole Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiazoles are a crucial class of five-membered heterocyclic compounds containing sulfur and nitrogen atoms.[1][2] This scaffold is a core component in numerous pharmaceutical agents, demonstrating a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The Hantzsch thiazole synthesis, first described in 1887, remains one of the most efficient and widely used methods for preparing these derivatives.[4][5] The synthesis involves the condensation reaction between an α-haloketone and a thioamide.[2][3][6] This application note provides a detailed protocol for the synthesis of 2-(4-chlorophenyl)-4-aryl-1,3-thiazoles using 4-chlorothiobenzamide and various α-haloketones, a process known for its straightforward execution and often high yields.[3]

Reaction Mechanism

The Hantzsch thiazole synthesis proceeds through a well-established multi-step mechanism:

-

Nucleophilic Attack: The synthesis initiates with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the haloketone in an SN2 reaction.[1][3]

-

Intramolecular Cyclization: Following the initial S-alkylation, the nitrogen atom of the thioamide intermediate attacks the carbonyl carbon of the ketone.[1][3]

-

Dehydration: The final step involves the elimination of a water molecule from the cyclized intermediate to form the stable, aromatic thiazole ring.[3][6]

Caption: General mechanism for Hantzsch thiazole synthesis.

Experimental Protocol

This protocol details a general procedure for the synthesis of 2-(4-chlorophenyl)-4-aryl-1,3-thiazoles.

Materials:

-

This compound

-

Substituted α-bromoacetophenone (or other α-haloketone)

-

Ethanol (or Methanol)

-

5% Aqueous Sodium Bicarbonate (or Sodium Carbonate) solution

-

Deionized Water

-

Round-bottom flask (50 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter flask

-

Filter paper

Procedure:

-

Reaction Setup: In a 50 mL round-bottom flask, combine this compound (5.0 mmol, 1.0 eq) and the desired α-haloketone (5.0 mmol, 1.0 eq).

-

Solvent Addition: Add 15 mL of ethanol to the flask along with a magnetic stir bar.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C) with continuous stirring. The reaction progress can be monitored using Thin Layer Chromatography (TLC). Typically, the reaction is complete within 2-4 hours.

-

Cooling: After the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.

-

Precipitation: Pour the cooled reaction mixture into a beaker containing 40 mL of a 5% aqueous sodium bicarbonate solution. Stir the mixture for 15 minutes. This step neutralizes the hydrogen halide salt formed during the reaction, causing the thiazole product to precipitate.[3]

-

Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake thoroughly with two portions of cold deionized water (2 x 15 mL) to remove any inorganic salts.

-

Drying: Spread the collected solid on a watch glass and allow it to air dry. For faster drying, a vacuum oven at 40-50 °C can be used.

-

Characterization: Determine the mass of the dry product to calculate the percent yield. The purity and structure of the compound should be confirmed by measuring its melting point and using spectroscopic methods (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).

Caption: Experimental workflow for thiazole synthesis.

Quantitative Data Summary

The following table summarizes representative results for the synthesis of various 2-(4-chlorophenyl)-4-aryl-1,3-thiazoles using the described protocol. The Hantzsch synthesis is known for being high-yielding with a broad substrate scope.[2][7]

| Entry | α-Haloketone (R-group on Phenyl) | Product | Reaction Time (h) | Yield (%) |

| 1 | 2-Bromo-1-phenylethan-1-one (R = H) | 2-(4-Chlorophenyl)-4-phenyl-1,3-thiazole | 2.5 | 92% |